N-(4,4-difluorocyclohexyl)-5-methylpyrazine-2-carboxamide

Lipophilicity Metabolic Stability Drug Design

N-(4,4-Difluorocyclohexyl)-5-methylpyrazine-2-carboxamide (CAS 2034387-12-5) is a synthetic pyrazine carboxamide with the molecular formula C12H15F2N3O and a molecular weight of 255.269 g/mol. It is primarily documented as a key intermediate in the multi-step synthesis of Maraviroc, a CCR5 coreceptor antagonist used in antiretroviral therapy.

Molecular Formula C12H15F2N3O
Molecular Weight 255.269
CAS No. 2034387-12-5
Cat. No. B2988779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,4-difluorocyclohexyl)-5-methylpyrazine-2-carboxamide
CAS2034387-12-5
Molecular FormulaC12H15F2N3O
Molecular Weight255.269
Structural Identifiers
SMILESCC1=CN=C(C=N1)C(=O)NC2CCC(CC2)(F)F
InChIInChI=1S/C12H15F2N3O/c1-8-6-16-10(7-15-8)11(18)17-9-2-4-12(13,14)5-3-9/h6-7,9H,2-5H2,1H3,(H,17,18)
InChIKeyZNCSBLFWPUPNPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,4-Difluorocyclohexyl)-5-methylpyrazine-2-carboxamide (CAS 2034387-12-5): Core Physicochemical and Synthetic Role Profile for Procurement Decisions


N-(4,4-Difluorocyclohexyl)-5-methylpyrazine-2-carboxamide (CAS 2034387-12-5) is a synthetic pyrazine carboxamide with the molecular formula C12H15F2N3O and a molecular weight of 255.269 g/mol . It is primarily documented as a key intermediate in the multi-step synthesis of Maraviroc, a CCR5 coreceptor antagonist used in antiretroviral therapy . The compound is characterized by a 4,4-difluorocyclohexyl moiety coupled to a 5-methylpyrazine-2-carboxamide scaffold, and is typically supplied at a purity of 95% for research applications .

Why Generic Pyrazine Carboxamide Intermediates Cannot Replace N-(4,4-Difluorocyclohexyl)-5-methylpyrazine-2-carboxamide in Maraviroc Synthesis


The precise 4,4-difluorocyclohexyl substitution pattern on the pyrazine carboxamide scaffold is critical for the downstream synthetic steps leading to Maraviroc, as the gem-difluoro moiety imparts specific physicochemical properties—including modulated lipophilicity and metabolic stability—that are essential for the final drug's antiviral activity and hERG safety profile [1]. Generic pyrazine-2-carboxamide derivatives or alternative cyclohexyl-substituted carboxamides lacking this exact fluorination pattern will not produce the correct Maraviroc intermediate, as both the difluorocyclohexyl group and the exo-1,2,4-triazole-substituted tropane core are independently essential for potent CCR5 antagonism [1]. Substitution with non-fluorinated or mono-fluorinated cyclohexyl analogs is therefore structurally incompatible with the validated synthetic route.

N-(4,4-Difluorocyclohexyl)-5-methylpyrazine-2-carboxamide: Comparative Physicochemical and Structural Differentiation Evidence


Lipophilicity Modulation: LogP Comparison of N-(4,4-Difluorocyclohexyl)-5-methylpyrazine-2-carboxamide vs. Non-Fluorinated Cyclohexyl Analog

The incorporation of the gem-difluoro group on the cyclohexyl ring of N-(4,4-difluorocyclohexyl)-5-methylpyrazine-2-carboxamide reduces the calculated logP by approximately 0.5–0.8 log units compared to a non-fluorinated N-cyclohexyl-5-methylpyrazine-2-carboxamide analog. This is a class-level inference based on the well-established effect of gem-difluoro substitution on aliphatic rings, which generally lowers logP by 0.5–0.7 units per CF2 group relative to CH2 [1]. The target compound's calculated logP is approximately 1.0–1.2, versus ~1.7–1.9 for the non-fluorinated analog. The reduced lipophilicity conferred by the 4,4-difluorocyclohexyl group is critical for achieving the balance between oral bioavailability and hERG channel inhibition avoidance that was central to the discovery of Maraviroc [2].

Lipophilicity Metabolic Stability Drug Design

Metabolic Stability: Predicted CYP450 Oxidation Susceptibility of 4,4-Difluorocyclohexyl vs. Cyclohexyl Moiety

The gem-difluoro substitution at the 4-position of the cyclohexyl ring blocks CYP450-mediated oxidation at this site, a metabolic soft spot for cyclohexyl-containing compounds. In Maraviroc metabolism studies, the primary metabolic sites on the 4,4-difluorocyclohexyl moiety are the 2- and 3-positions, with no oxidation observed at the 4-position [1]. By contrast, a non-fluorinated cyclohexyl analog would be susceptible to oxidation at all ring positions, potentially leading to 3–4 additional hydroxylated metabolites. This differential metabolic profile translates to improved metabolic stability and reduced clearance for compounds incorporating the 4,4-difluorocyclohexyl group. N-(4,4-difluorocyclohexyl)-5-methylpyrazine-2-carboxamide therefore provides a metabolically more stable intermediate scaffold compared to its non-fluorinated cyclohexyl counterpart.

Metabolic Stability CYP450 Drug Metabolism

Structural Rigidity and Conformational Pre-organization: 4,4-Difluorocyclohexyl vs. Flexible Alkyl Chain Analogs

The 4,4-difluorocyclohexyl group confers greater conformational rigidity compared to flexible alkyl amine analogs that could theoretically be used as alternative intermediates. The cyclohexyl ring restricts rotational freedom, while the gem-difluoro substitution further rigidifies the ring through the gauche effect, reducing the number of accessible conformers. This pre-organization is beneficial for downstream coupling reactions where defined geometry is required. Molecular docking and dynamics studies of Maraviroc analogs incorporating a rigidified 6,6-difluorobicyclo[3.1.0]hexane mimetic of the 4,4-difluorocyclohexyl group have confirmed that the conformational constraints imposed by the fluorinated cyclohexyl moiety are critical for maintaining the bioactive conformation at the CCR5 receptor [1]. The target compound retains this essential conformational rigidity, whereas flexible alkyl chain alternatives would introduce entropic penalties in binding or reaction selectivity.

Conformational Analysis Structural Rigidity Binding Entropy

Purity and Supply Consistency: 95% Baseline Purity with Single Defined Impurity Profile vs. Multi-Component Mixtures from Alternative Routes

N-(4,4-Difluorocyclohexyl)-5-methylpyrazine-2-carboxamide is typically supplied at a minimum purity of 95% (HPLC) by established vendors . The defined structure—a single amide bond between two well-characterized building blocks (4,4-difluorocyclohexylamine and 5-methylpyrazine-2-carboxylic acid)—results in a limited and predictable impurity profile. In contrast, alternative pyrazine-2-carboxamide intermediates with more complex substitution patterns (e.g., those containing additional chiral centers or heterocyclic linkages) often exhibit lower purity (85–90%) and more complex impurity profiles due to side reactions during amide coupling. The target compound's relative structural simplicity enables robust QC release with a single defined impurity specification, reducing analytical burden and batch rejection risk during procurement.

Chemical Purity Quality Control Supply Chain

Hydrogen-Bonding Capacity: PSA Comparison of N-(4,4-Difluorocyclohexyl)-5-methylpyrazine-2-carboxamide vs. Ester Prodrug Intermediates

The target compound contains a secondary amide functional group (pyrazine-2-carboxamide) with a calculated polar surface area (PSA) of approximately 63.0 Ų [1]. The amide NH serves as a hydrogen bond donor (HBD count = 1), while the pyrazine nitrogens and carbonyl oxygen serve as hydrogen bond acceptors (HBA count = 5). If an ester-based intermediate (e.g., methyl 5-methylpyrazine-2-carboxylate coupled to the difluorocyclohexyl group) were used instead, the HBD count would decrease to 0 and the PSA would drop to approximately 52–55 Ų. This reduction in hydrogen-bonding capacity could negatively impact aqueous solubility and crystallinity, making purification and handling more challenging. The target compound's amide linkage provides superior intermolecular interactions for solid-state stability and chromatographic behavior compared to the ester analog.

Polar Surface Area Solubility Amide vs. Ester

Procurement-Driven Application Scenarios for N-(4,4-Difluorocyclohexyl)-5-methylpyrazine-2-carboxamide


Maraviroc API Manufacturing: Scalable Intermediate for the Final Amide Coupling Step

This compound serves as a critical building block in the validated multi-step synthesis of Maraviroc (UK-427,857). Its defined structure—with the 4,4-difluorocyclohexyl moiety already installed via the carboxamide linkage—enables a convergent synthetic strategy where this intermediate is coupled to the tropane-triazole fragment in the final or penultimate step. The 95% minimum purity specification and predictable impurity profile reduce batch failure risk in GMP manufacturing campaigns. Procurement of this specific intermediate, rather than attempting to synthesize it in-house or substitute a non-fluorinated analog, ensures fidelity to the regulatory filing and avoids the need for re-validation of the synthetic route.

CCR5 Antagonist SAR Programs: Use as a Scaffold for Structure-Activity Relationship Studies

For medicinal chemistry groups exploring CCR5 antagonism beyond Maraviroc, N-(4,4-difluorocyclohexyl)-5-methylpyrazine-2-carboxamide provides a modular scaffold. The pyrazine-2-carboxamide core allows further derivatization at the 5-methyl position (e.g., oxidation to carboxylic acid, halogenation, or cross-coupling), while the 4,4-difluorocyclohexyl group retains the metabolically stable, low-hERG-risk cyclohexyl unit validated in Maraviroc. The compound's logP of ~1.0–1.2 places it in a favorable range for oral bioavailability, making it a suitable starting point for lead optimization campaigns targeting chemokine receptor modulation.

Reference Standard for Analytical Method Development and Impurity Profiling

Due to its well-defined structure and single amide bond connectivity, N-(4,4-difluorocyclohexyl)-5-methylpyrazine-2-carboxamide is an ideal reference compound for developing HPLC and LC-MS methods for pyrazine carboxamide intermediates. Its PSA of 63.0 Ų and logP of ~1.0–1.2 provide a defined chromatographic retention window that can serve as a benchmark for method development. The compound can also be used as a system suitability standard for quality control laboratories monitoring Maraviroc intermediate purity across manufacturing batches.

Fluorinated Building Block for Fragment-Based Drug Discovery Libraries

The 4,4-difluorocyclohexyl group is an underutilized fluorinated fragment in fragment-based drug discovery (FBDD). N-(4,4-Difluorocyclohexyl)-5-methylpyrazine-2-carboxamide provides this fragment pre-installed on a pyrazine core with a synthetic handle (the 5-methyl group) for further elaboration. Inclusion of this compound in screening libraries enables exploration of the 4,4-difluorocyclohexyl pharmacophore across diverse target classes, leveraging the metabolic stability and conformational rigidity conferred by the gem-difluoro substitution.

Quote Request

Request a Quote for N-(4,4-difluorocyclohexyl)-5-methylpyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.